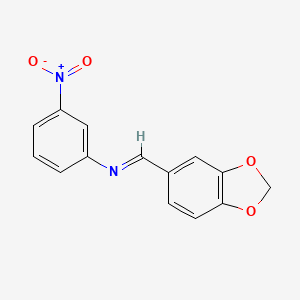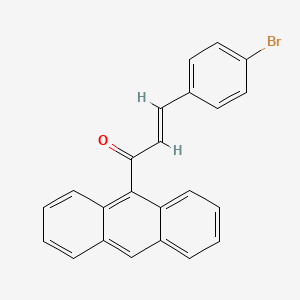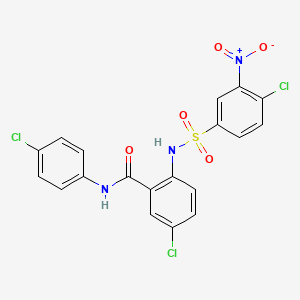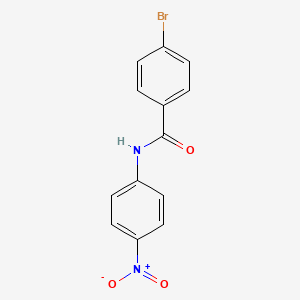![molecular formula C20H20N2O3S B11710431 (5Z)-3-{[(3,4-dimethylphenyl)amino]methyl}-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11710431.png)
(5Z)-3-{[(3,4-dimethylphenyl)amino]methyl}-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-3-{[(3,4-DIMETHYLPHENYL)AMINO]METHYL}-5-[(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE is a synthetic organic compound belonging to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring, a methoxylated phenyl group, and a dimethylated phenyl group. It has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-{[(3,4-DIMETHYLPHENYL)AMINO]METHYL}-5-[(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring is formed through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Methoxylated Phenyl Group: The methoxylated phenyl group is introduced via a nucleophilic substitution reaction using a suitable methoxylated phenyl halide.
Attachment of the Dimethylated Phenyl Group: The dimethylated phenyl group is attached through a condensation reaction with an appropriate dimethylated phenylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to scale up the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the methylene groups, potentially converting them to corresponding alcohols.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, (5Z)-3-{[(3,4-DIMETHYLPHENYL)AMINO]METHYL}-5-[(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE has shown potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further investigation in the field of infectious diseases.
Medicine
In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory and antidiabetic agent. The thiazolidinedione core is known for its activity in modulating glucose metabolism, which could be beneficial in the treatment of diabetes.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity allows for the creation of derivatives with enhanced properties for specific applications.
作用機序
The mechanism of action of (5Z)-3-{[(3,4-DIMETHYLPHENYL)AMINO]METHYL}-5-[(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with molecular targets such as enzymes and receptors. The thiazolidinedione core is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. This activation leads to improved insulin sensitivity and anti-inflammatory effects.
類似化合物との比較
Similar Compounds
Rosiglitazone: Another thiazolidinedione used as an antidiabetic agent.
Pioglitazone: A thiazolidinedione with similar glucose-lowering effects.
Troglitazone: An older thiazolidinedione with a similar mechanism of action but withdrawn due to safety concerns.
Uniqueness
(5Z)-3-{[(3,4-DIMETHYLPHENYL)AMINO]METHYL}-5-[(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its specific substitution pattern on the aromatic rings, which may confer distinct biological activities and pharmacokinetic properties compared to other thiazolidinediones.
特性
分子式 |
C20H20N2O3S |
|---|---|
分子量 |
368.5 g/mol |
IUPAC名 |
(5Z)-3-[(3,4-dimethylanilino)methyl]-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H20N2O3S/c1-13-4-7-16(10-14(13)2)21-12-22-19(23)18(26-20(22)24)11-15-5-8-17(25-3)9-6-15/h4-11,21H,12H2,1-3H3/b18-11- |
InChIキー |
MROMHJGVFNFUID-WQRHYEAKSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)NCN2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=O)C |
正規SMILES |
CC1=C(C=C(C=C1)NCN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11710370.png)

![Pentyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11710384.png)

![3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]propanehydrazide](/img/structure/B11710389.png)
![3,4,5-trimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11710396.png)

![4-methoxy-N'-[(3Z)-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11710405.png)
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-fluoroaniline](/img/structure/B11710406.png)
![3-[3-(Difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propan-1-ol](/img/structure/B11710407.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B11710411.png)

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B11710428.png)

